molecular formula C19H15NO5S B11449056 methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11449056
M. Wt: 369.4 g/mol
InChI Key: NXDQWWPERUJPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-(1-OXO-1H-ISOCHROMENE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of isochromene, cyclopentathiophene, and carboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(1-OXO-1H-ISOCHROMENE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the isochromene and cyclopentathiophene intermediates, followed by their coupling and subsequent functionalization to introduce the carboxylate group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(1-OXO-1H-ISOCHROMENE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

METHYL 2-(1-OXO-1H-ISOCHROMENE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use in drug development and as a therapeutic agent.

Mechanism of Action

The mechanism of action of METHYL 2-(1-OXO-1H-ISOCHROMENE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    METHYL 1-OXO-2,3-DIHYDRO-1H-INDENE-2-CARBOXYLATE: Shares structural similarities but lacks the isochromene and cyclopentathiophene moieties.

    INDOLE DERIVATIVES: Contain similar heterocyclic structures and are known for their diverse biological activities.

Uniqueness

METHYL 2-(1-OXO-1H-ISOCHROMENE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of isochromene, cyclopentathiophene, and carboxylate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15NO5S

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 2-[(1-oxoisochromene-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H15NO5S/c1-24-19(23)15-12-7-4-8-14(12)26-17(15)20-16(21)13-9-10-5-2-3-6-11(10)18(22)25-13/h2-3,5-6,9H,4,7-8H2,1H3,(H,20,21)

InChI Key

NXDQWWPERUJPIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC4=CC=CC=C4C(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.